Cas no 2918953-53-2 (1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benZene)

1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benZene 化学的及び物理的性質
名前と識別子
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- MFCD34824144
- 2918953-53-2
- 1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benZene
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- インチ: 1S/C8H7BrClFO2/c1-12-4-13-8-5(9)2-3-6(11)7(8)10/h2-3H,4H2,1H3
- InChIKey: WPYQFKUSRWUIDF-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=C1OCOC)Cl)F
計算された属性
- 精确分子量: 267.93020g/mol
- 同位素质量: 267.93020g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 161
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 18.5Ų
1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benZene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB602923-5g |
1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benzene; . |
2918953-53-2 | 5g |
€2218.40 | 2024-07-19 | ||
abcr | AB602923-250mg |
1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benzene; . |
2918953-53-2 | 250mg |
€355.80 | 2024-07-19 | ||
abcr | AB602923-1g |
1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benzene; . |
2918953-53-2 | 1g |
€659.60 | 2024-07-19 |
1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benZene 関連文献
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benZeneに関する追加情報
Introduction to 1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benzene (CAS No. 2918953-53-2)
1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benzene, with the chemical identifier CAS No. 2918953-53-2, is a specialized aromatic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of halogenated biphenyl derivatives, characterized by its unique substitution pattern involving bromine, chlorine, and fluorine atoms, along with methoxymethoxy functional groups. The structural features of this molecule make it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.
The bromine, chlorine, and fluorine substituents in 1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benzene contribute to its reactivity and stability, making it a versatile building block for further chemical modifications. The presence of the methoxymethoxy group at the 2-position introduces additional functionality, enabling diverse synthetic pathways. This compound has been extensively studied for its potential applications in drug discovery, particularly as a precursor for developing novel therapeutic agents.
In recent years, there has been a surge in research focused on halogenated aromatic compounds due to their broad spectrum of biological activities. Studies have demonstrated that these compounds can exhibit properties such as antimicrobial, antifungal, and anti-inflammatory effects. The specific substitution pattern of 1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benzene enhances its interaction with biological targets, making it an attractive candidate for medicinal chemistry investigations.
One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors, which are critical in targeted cancer therapy. The halogen atoms facilitate cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Researchers have leveraged these reactions to develop novel small-molecule inhibitors that selectively target aberrant signaling pathways in cancer cells.
Moreover, the fluorine atom in 1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benzene has been shown to improve metabolic stability and binding affinity in drug candidates. Fluorinated aromatic compounds are known to enhance pharmacokinetic properties, leading to more effective drug formulations. This has spurred interest in exploring further derivatives of this compound to optimize their therapeutic potential.
Recent advancements in computational chemistry have also contributed to the study of 1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benzene. Molecular modeling techniques have been employed to predict its interactions with biological targets, providing insights into its mechanism of action. These studies have helped refine synthetic strategies and identify promising lead compounds for drug development.
The methoxymethoxy group at the 2-position is particularly noteworthy, as it introduces steric and electronic effects that can be fine-tuned for specific applications. This moiety has been found to influence both the solubility and bioavailability of derived compounds, making it an essential consideration in pharmaceutical design.
In conclusion, 1-Bromo-3-chloro-4-fluoro-2-(methoxymethoxy)benzene (CAS No. 2918953-53-2) represents a significant advancement in synthetic chemistry and medicinal research. Its unique structural features and reactivity make it a valuable tool for developing novel therapeutic agents and advanced materials. As research continues to uncover new applications for halogenated aromatic compounds, this compound is poised to play a crucial role in shaping the future of pharmaceutical innovation.
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